4-({[(4-fluorophenyl)amino]carbonothioyl}amino)benzamide
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Overview
Description
4-({[(4-fluorophenyl)amino]carbonothioyl}amino)benzamide is a chemical compound with the molecular formula C14H11FN2OS It is known for its unique structure, which includes a fluorophenyl group and a carbonothioyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[(4-fluorophenyl)amino]carbonothioyl}amino)benzamide typically involves the reaction of 4-fluoroaniline with carbon disulfide and a suitable amine to form the intermediate product. This intermediate is then reacted with benzoyl chloride to yield the final compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
4-({[(4-fluorophenyl)amino]carbonothioyl}amino)benzamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
4-({[(4-fluorophenyl)amino]carbonothioyl}amino)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-({[(4-fluorophenyl)amino]carbonothioyl}amino)benzamide involves its interaction with specific molecular targets. The fluorophenyl group allows the compound to bind to certain enzymes or receptors, potentially inhibiting their activity. The carbonothioyl group can interact with thiol groups in proteins, leading to modifications that affect protein function. These interactions can modulate various biochemical pathways, contributing to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-({[(4-chlorophenyl)amino]carbonothioyl}amino)benzamide
- 4-({[(4-bromophenyl)amino]carbonothioyl}amino)benzamide
- 4-({[(4-methylphenyl)amino]carbonothioyl}amino)benzamide
Comparison
Compared to its analogs, 4-({[(4-fluorophenyl)amino]carbonothioyl}amino)benzamide exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size can enhance the compound’s binding affinity to molecular targets and improve its metabolic stability. These characteristics make it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
4-[(4-fluorophenyl)carbamothioylamino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN3OS/c15-10-3-7-12(8-4-10)18-14(20)17-11-5-1-9(2-6-11)13(16)19/h1-8H,(H2,16,19)(H2,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMWAUPBKXPXJDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)NC(=S)NC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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